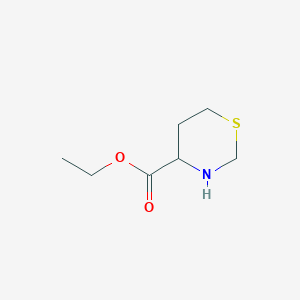

Ethyl 1,3-thiazinane-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1,3-thiazinane-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c1-2-10-7(9)6-3-4-11-5-8-6/h6,8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXEKFBMAJGARSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCSCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Synthesis, Analytics, and Applications of Ethyl 1,3-thiazinane-4-carboxylate

Executive Summary

Ethyl 1,3-thiazinane-4-carboxylate (CAS: 186830-23-9)[1] is a saturated, six-membered heterocyclic ester containing both nitrogen and sulfur heteroatoms. As the lipophilic ethyl ester derivative of 1,3-thiazinane-4-carboxylic acid (TCA), it serves as a critical intermediate in organic synthesis, a derivatized analyte for chromatographic quantification, and a foundational scaffold for bioactive pharmaceutical compounds[2]. This whitepaper provides a comprehensive guide to its physicochemical properties, mechanistic biochemistry, self-validating synthetic protocols, and analytical methodologies.

Physicochemical Profiling & Structural Data

Understanding the fundamental properties of Ethyl 1,3-thiazinane-4-carboxylate is essential for optimizing reaction conditions and chromatographic methods. The table below summarizes its core quantitative data[1].

| Property | Value |

| Chemical Name | Ethyl 1,3-thiazinane-4-carboxylate |

| CAS Registry Number | 186830-23-9 |

| Molecular Formula | C7H13NO2S |

| Molecular Weight | 175.25 g/mol |

| SMILES String | CCOC(=O)C1CCSCN1 |

| Heteroatom Configuration | Sulfur at position 1; Nitrogen at position 3 |

| Physical State (Standard) | Pale yellow to colorless oil |

Mechanistic Biochemistry: The Homocysteine-Formaldehyde Axis

The core ring system of this compound, 1,3-thiazinane-4-carboxylic acid (TCA), is formed in vivo and in vitro via the non-enzymatic condensation of homocysteine (Hcy) and formaldehyde (FA)[3].

Causality of Formation: In an aqueous environment at physiological or slightly alkaline pH (pH 7.4–8.0), the thiol group of homocysteine is deprotonated to a highly nucleophilic thiolate. This thiolate attacks the electrophilic carbonyl carbon of formaldehyde, forming a hemithioacetal intermediate. Subsequent intramolecular attack by the secondary amine closes the six-membered ring, yielding TCA[4].

However, native TCA is highly zwitterionic, making it difficult to isolate, purify, or analyze via standard reverse-phase chromatography. Esterification to Ethyl 1,3-thiazinane-4-carboxylate neutralizes the carboxylic acid, drastically increasing the molecule's lipophilicity and volatility for downstream applications[3].

Biochemical condensation of Hcy and FA followed by esterification.

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of Ethyl 1,3-thiazinane-4-carboxylate requires precise control of pH and anhydrous conditions during the esterification phase. The following protocol outlines a robust, two-step synthesis designed for high yield and high purity[2].

Step 1: Ring Closure (TCA Synthesis)

-

Preparation: Dissolve 10 mmol of DL-homocysteine in 20 mL of degassed, distilled water.

-

pH Adjustment: Adjust the solution to pH 8.0 using 1M NaOH.

-

Causality: A pH of 8.0 ensures the thiol group (pKa ~8.3) is sufficiently deprotonated to initiate the nucleophilic attack, while keeping the amine reactive and unprotonated[4].

-

-

Condensation: Add 11 mmol of aqueous formaldehyde (37% w/v) dropwise at room temperature under a nitrogen atmosphere. Stir for 4 hours.

-

Isolation: Lyophilize the reaction mixture to obtain crude TCA as a white solid.

Step 2: Fischer Esterification

-

Activation: Suspend the crude TCA in 30 mL of absolute ethanol. Cool the suspension to 0°C in an ice bath.

-

Catalysis: Dropwise, add 15 mmol of thionyl chloride (SOCl2).

-

Causality: SOCl2 reacts with ethanol to generate anhydrous HCl in situ, which protonates the carboxylic acid to make it more electrophilic. Furthermore, SOCl2 acts as a dehydrating agent, consuming the water byproduct and driving the thermodynamic equilibrium toward the ester[2].

-

-

Reflux: Heat the mixture to reflux (78°C) for 12 hours.

-

Validation (In-Process Control): Monitor the reaction via TLC (Dichloromethane:Methanol 9:1). Spray with ninhydrin; the secondary amine of the product will stain yellow/brown, confirming the preservation of the thiazinane ring.

-

Workup: Concentrate the mixture under reduced pressure. Neutralize with saturated NaHCO3 to free the amine from its hydrochloride salt, then extract with ethyl acetate (3 x 20 mL). Dry over anhydrous Na2SO4 and concentrate to yield Ethyl 1,3-thiazinane-4-carboxylate.

Analytical Workflows: Chromatographic Quantification

In clinical and pharmacokinetic studies, quantifying thiazinane derivatives is crucial for monitoring homocysteine metabolism and formaldehyde exposure[3]. Because the parent TCA is too polar for standard GC-MS and exhibits poor retention on LC-MS C18 columns, derivatization to the ethyl ester is a mandatory analytical step.

Analytical workflow for the extraction and quantification of thiazinane derivatives.

Analytical Protocol

-

Sample Preparation: Centrifuge 1 mL of urine/plasma to remove particulates. Spike with a stable-isotope-labeled internal standard (e.g., D4-TCA) to correct for matrix effects and recovery losses[3].

-

Derivatization: Treat the sample with absolute ethanol and a catalytic acid to convert endogenous TCA to Ethyl 1,3-thiazinane-4-carboxylate.

-

Causality: This step masks the polar carboxylate, increasing the partition coefficient (LogP) and enabling efficient extraction into organic solvents[3].

-

-

Extraction: Perform liquid-liquid extraction using ethyl acetate. The lipophilic ethyl ester preferentially partitions into the organic layer.

-

LC-MS/MS Analysis: Inject the reconstituted organic layer into an LC-MS/MS system equipped with a C18 column. The ethyl ester will exhibit sharp peak shapes and excellent ionization efficiency in positive electrospray ionization (ESI+) mode due to the basic secondary amine in the thiazinane ring.

Pharmacological & Synthetic Applications

Beyond its role as an analytical standard, the 1,3-thiazinane scaffold is a privileged structure in drug discovery[2].

-

Anti-inflammatory Agents: Substituted 1,3-thiazinane-4-ones and their ester derivatives have been identified as potent, selective inhibitors of Cyclooxygenase-2 (COX-2), offering analgesic properties with reduced gastrointestinal toxicity[2].

-

Antimicrobial & Antimalarial Scaffolds: The sulfur-nitrogen heterocycle mimics the structural motifs found in cephalosporin antibiotics (e.g., cephamycin). Functionalizing the ethyl ester at the N3 position allows for the rapid generation of compound libraries targeting Plasmodium falciparum and Mycobacterium tuberculosis[2].

References

-

Głowacki, R., et al. "Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies." Molecules (MDPI), via National Center for Biotechnology Information (PMC). URL:[Link]

-

Mackenzie, C. G., & Harris, J. "Synthesis and metabolism of 1, 3-thiazane-4-carboxylic acid derived from formaldehyde and homocysteine." Journal of Biological Chemistry. URL:[Link]

-

El-Gohary, N. M., et al. "Chemistry of Substituted Thiazinanes and Their Derivatives." Molecules (MDPI). URL:[Link]

Sources

"Ethyl 1,3-thiazinane-4-carboxylate" chemical structure and IUPAC name

Technical Monograph: Structural Dynamics and Synthetic Utility of Ethyl 1,3-thiazinane-4-carboxylate

Abstract Ethyl 1,3-thiazinane-4-carboxylate represents a pivotal heterocyclic scaffold in medicinal chemistry, distinct from its five-membered analog, thiazolidine. As a saturated six-membered ring system containing nitrogen and sulfur, this compound serves as both a critical intermediate in the synthesis of beta-lactam antibiotics (specifically cephalosporins) and a metabolic biomarker for homocysteine homeostasis. This guide provides a rigorous analysis of its structural nomenclature, synthetic methodologies, and pharmaceutical applications, grounded in field-proven experimental protocols.

Structural Elucidation & IUPAC Nomenclature

The integrity of chemical communication relies on precise nomenclature. Ethyl 1,3-thiazinane-4-carboxylate is derived from the hexahydro-2H-1,3-thiazine core.

-

Ring System: Saturated six-membered heterocycle.[1]

-

Heteroatom Priority: According to IUPAC Hantzsch-Widman nomenclature, Oxygen > Sulfur > Nitrogen. Therefore, the sulfur atom is assigned position 1.

-

Numbering:

-

Stereochemistry: The carbon at position 4 is chiral. Synthetically derived from L-homocysteine, it typically retains the (4S) configuration.

Visual 1: Nomenclature Logic & Numbering Priority The following diagram illustrates the hierarchical logic used to assign the IUPAC name and numbering scheme.

Caption: Logical flow for determining the IUPAC designation of the 1,3-thiazinane scaffold based on Hantzsch-Widman rules.

Synthetic Pathways and Experimental Protocols

The synthesis of 1,3-thiazinanes is classically achieved via the condensation of 1,3-aminothiols with carbonyl compounds. For the ethyl ester derivative, two primary routes exist:

-

Direct Cyclization: Reaction of Ethyl L-homocysteinate with formaldehyde.

-

Post-Cyclization Esterification: Cyclization of L-homocysteine followed by Fischer esterification.

Mechanism: The N,S-Acetal Formation

The reaction proceeds via a Schiff base intermediate (imine) followed by an intramolecular nucleophilic attack by the thiol group. This is a 6-endo-trig cyclization favored by Baldwin's rules.

Visual 2: Synthetic Workflow (Homocysteine Route)

Caption: Dual synthetic pathways for Ethyl 1,3-thiazinane-4-carboxylate starting from Homocysteine precursors.

Detailed Experimental Protocol: Direct Cyclization Method

Context: This protocol minimizes racemization at C4 and ensures high yield.

Reagents:

-

Ethyl L-homocysteinate hydrochloride (10 mmol)

-

Formaldehyde (37% aq. solution, 12 mmol)

-

Solvent: Ethanol/Water (1:1 v/v)

-

Catalyst: Potassium Carbonate (

)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve Ethyl L-homocysteinate HCl (2.0 g) in 20 mL of degassed ethanol/water mixture. Degassing is critical to prevent oxidation of the thiol to a disulfide (homocystine).

-

Neutralization: Adjust pH to ~8.0 using

. The free amine is required for the initial nucleophilic attack. -

Condensation: Add formaldehyde solution dropwise at 0°C. Stir the mixture at room temperature for 6 hours.

-

Checkpoint: Monitor reaction progress via TLC (Mobile phase: EtOAc/Hexane 1:1). Ninhydrin stain will show the disappearance of the primary amine.

-

-

Workup: Evaporate ethanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM, 3 x 15 mL).

-

Purification: Dry the organic layer over anhydrous

and concentrate. The crude oil can be purified via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).

Physicochemical Characterization

The 1,3-thiazinane ring adopts a chair conformation similar to cyclohexane, but distorted by the bond lengths of C-S (1.82 Å) vs C-N (1.47 Å).

Table 1: Diagnostic NMR Data (CDCl3, 400 MHz)

| Position | Proton ( | Multiplicity | Chemical Shift ( | Notes |

| H-2 | AB Quartet | 3.80 - 4.10 | Highly characteristic diastereotopic protons. | |

| H-4 | dd | 3.50 - 3.65 | Chiral center; coupling depends on ring conformation. | |

| H-6 | Multiplet | 2.60 - 2.80 | Adjacent to Sulfur, deshielded. | |

| Ester | Quartet | 4.15 - 4.25 | Standard ethyl ester signal. | |

| Ester | Triplet | 1.25 - 1.30 | Standard methyl triplet. |

Conformational Analysis: The substituent at C4 (carboxylate) prefers the equatorial position to minimize 1,3-diaxial interactions, although the presence of the N-substituent (if any) can influence this equilibrium via the anomeric effect.

Pharmaceutical & Biological Applications

Metabolic Biomarker & Detoxification

1,3-thiazinane-4-carboxylic acid (TCA) is a physiological adduct formed from Homocysteine (Hcy) and Formaldehyde.[4]

-

Significance: Elevated Hcy is a risk factor for cardiovascular disease. The formation of the thiazinane ring sequesters reactive formaldehyde and Hcy, serving as a detoxification mechanism.

-

Detection: The ethyl ester derivative is often generated during GC-MS analysis of biological samples to increase volatility.

Drug Development Scaffold

-

Cephalosporin Precursors: The dihydro-1,3-thiazine ring is the core pharmacophore of cephalosporin antibiotics.[5] The saturated thiazinane serves as a reduced intermediate or a scaffold for non-beta-lactam antimicrobials.

-

Prodrug Design: The ethyl ester functionality increases lipophilicity (

), enhancing membrane permeability compared to the free acid (zwitterionic). Once intracellular, esterases hydrolyze it back to the active acid form.

Visual 3: Biological Relevance Pathway

Caption: The role of the thiazinane scaffold in detoxifying homocysteine and its conversion to the ethyl ester for pharmaceutical utility.

References

-

IUPAC. (2024). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names (Blue Book). International Union of Pure and Applied Chemistry. Link

-

PubChem. (2026).[6] Compound Summary: 1,3-thiazinane-4-carboxylic acid.[1][6][7][8] National Center for Biotechnology Information. Link

-

Głodek, E., et al. (2022). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. International Journal of Molecular Sciences.[4] Link

-

Agrawal, N., et al. (2025).[9] Exploring the Diverse Therapeutic Applications of 1,3-Thiazine: A Comprehensive Review. Medicinal Chemistry.[2][3][5][9][10][11] Link

-

BOC Sciences. (2026). Ethyl L-thiazolidine-4-carboxylate hydrochloride (Analog Reference).[]

Sources

- 1. Chemistry of Substituted Thiazinanes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. actascientific.com [actascientific.com]

- 4. Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine-Chromatographic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. naturalspublishing.com [naturalspublishing.com]

- 6. 2-(4-Ethylphenyl)-1,3-thiazinane-4-carboxylic acid | C13H17NO2S | CID 54933770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (4S)-1,3-thiazinane-4-carboxylic acid | C5H9NO2S | CID 37888269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,3-Thiazinane-4-carboxylic acid hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Green Synthetic Strategies and Pharmaceutical Applications of Thiazine and its Derivatives: An Updated Review - Ratan - Current Pharmaceutical Biotechnology [edgccjournal.org]

"Ethyl 1,3-thiazinane-4-carboxylate" spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of Ethyl 1,3-thiazinane-4-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectral data for Ethyl 1,3-thiazinane-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. As a saturated heterocyclic system containing both nitrogen and sulfur, its structural elucidation presents unique challenges and points of interest.[1][2] This document offers a detailed interpretation of its expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral patterns is explained, providing researchers with the foundational knowledge required for the identification and characterization of this molecule and its derivatives. Methodologies for data acquisition are also detailed to ensure reproducibility and scientific rigor.

Molecular Structure and Spectroscopic Overview

Ethyl 1,3-thiazinane-4-carboxylate is a six-membered saturated ring containing a sulfur atom at position 1 and a nitrogen atom at position 3, with an ethyl carboxylate group at position 4. The presence of two heteroatoms and a chiral center at C4 significantly influences its chemical and spectral properties.

The structural features dictate the expected spectral outcomes:

-

NMR: The diastereotopic protons on the methylene carbons of the ring and the ethyl group will exhibit complex splitting patterns. The chemical shifts will be heavily influenced by the electronegativity of the adjacent sulfur, nitrogen, and oxygen atoms.[3]

-

IR: The spectrum will be dominated by characteristic absorptions from the ester functional group (C=O and C-O stretches) and vibrations from the thiazinane ring, including C-N, C-S, and N-H bonds.[4][5]

-

MS: Fragmentation will likely be initiated by the lone pair electrons on the heteroatoms and the carbonyl group, leading to characteristic ring-opening pathways and losses of the ethyl and carboxylate moieties.[6]

Caption: Molecular structure with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of the molecule. All spectra are referenced to Tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum is predicted to show distinct signals for the protons on the thiazinane ring and the ethyl ester group. The protons on the ring carbons (C2, C5, C6) are diastereotopic, meaning they are chemically non-equivalent and will appear as separate signals, often with complex splitting (multiplets).

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (400 MHz, CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Rationale & Notes |

| -NH (on N3) | 1.8 - 2.5 | Broad Singlet (br s) | - | Position is solvent-dependent and may exchange with D₂O. Broadening is due to quadrupole effects of the adjacent ¹⁴N nucleus. |

| -CH- (on C4) | 3.8 - 4.1 | Doublet of Doublets (dd) | J ≈ 8.0, 4.0 | Deshielded by the adjacent nitrogen (N3) and the ester group. Coupled to the two diastereotopic protons on C5. |

| -CH₂- (on C2) | 4.2 - 4.5 | AB quartet or two doublets | J ≈ 12-15 (geminal) | These protons are adjacent to both S and N atoms, leading to significant deshielding.[3] They are diastereotopic and couple with each other. |

| -CH₂- (on C5) | 1.9 - 2.3 | Multiplet (m) | - | Complex splitting due to geminal coupling and vicinal coupling with the proton on C4 and the two protons on C6. |

| -CH₂- (on C6) | 2.8 - 3.1 | Multiplet (m) | - | Deshielded by the adjacent sulfur atom. Coupled to the two protons on C5. |

| -OCH₂CH₃ | 4.1 - 4.3 | Quartet (q) | J ≈ 7.1 | Protons of the ethyl ester methylene group, deshielded by the adjacent oxygen. Coupled to the methyl protons. |

| -OCH₂CH₃ | 1.2 - 1.4 | Triplet (t) | J ≈ 7.1 | Protons of the ethyl ester methyl group. Coupled to the methylene protons. |

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum provides information on the carbon skeleton. Due to the low natural abundance of ¹³C, proton-decoupled spectra are typically acquired, resulting in singlet peaks for each unique carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

| Carbon Assignment | Predicted δ (ppm) | Rationale & Notes |

| C=O (Ester) | 170 - 173 | Typical chemical shift for an ester carbonyl carbon.[7] |

| -OCH₂CH₃ | 60 - 62 | Methylene carbon of the ethyl ester, attached to oxygen. |

| C4 | 55 - 58 | Methine carbon at the chiral center, attached to nitrogen and the ester group. |

| C2 | 48 - 52 | Methylene carbon between two heteroatoms (S and N), leading to significant deshielding.[3] |

| C6 | 28 - 32 | Methylene carbon adjacent to the sulfur atom. |

| C5 | 24 - 27 | Methylene carbon adjacent to two other carbons. |

| -OCH₂CH₃ | 14 - 15 | Methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is characterized by vibrations (stretching and bending) of specific bonds.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3300 - 3400 | N-H Stretch | Medium, Broad | Secondary Amine (-NH-) |

| 2850 - 3000 | C-H Stretch | Medium-Strong | Aliphatic (Ring and Ethyl CH₂, CH₃) |

| 1735 - 1750 | C=O Stretch | Strong, Sharp | Ester Carbonyl [5][8] |

| 1250 - 1300 | C-O Stretch (asymmetric) | Strong | Ester (C-O-C)[5] |

| 1000 - 1150 | C-O Stretch (symmetric) | Strong | Ester (C-O-C) |

| 1100 - 1200 | C-N Stretch | Medium | Amine |

| 600 - 800 | C-S Stretch | Weak-Medium | Thioether[4][9] |

The most prominent and diagnostic peak in the IR spectrum will be the strong, sharp absorption of the ester carbonyl (C=O) group around 1740 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure. Electron Ionization (EI) is a common technique that induces fragmentation.

The fragmentation of Ethyl 1,3-thiazinane-4-carboxylate is expected to be directed by the heteroatoms and the ester group. The molecular ion (M⁺•) would be observed, and key fragment ions would arise from the loss of the ethoxy group, the entire ester group, and through ring cleavage. A study on the closely related 1,3-thiazinane-4-carboxylic acid showed characteristic fragments at m/z 146, 102, and 74, corresponding to losses and rearrangements of the ring structure.[6]

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways in EI-MS.

Table 4: Predicted Key Fragment Ions in EI Mass Spectrum

| m/z | Proposed Ion Structure | Loss from Molecular Ion | Notes |

| 175 | [C₇H₁₃NO₂S]⁺• | - | Molecular Ion (M⁺•) |

| 130 | [M - OCH₂CH₃]⁺ | Ethoxy radical (•OC₂H₅) | Loss of the ethoxy part of the ester, forming an acylium ion.[8] |

| 102 | [M - COOCH₂CH₃]⁺ | Ethyl carboxylate radical (•COOC₂H₅) | Loss of the entire ester group. This fragment is characteristic of the thiazinane ring itself.[6] |

| 74 | [C₃H₆S]⁺• | C₄H₇NO₂ | Result of ring cleavage and rearrangement, a common pathway for thiazinanes.[6] |

Experimental Protocols

To ensure the acquisition of high-quality, reliable data, the following standardized protocols are recommended.

General Sample Preparation

-

Compound Purity: Ensure the sample of Ethyl 1,3-thiazinane-4-carboxylate is of high purity (>95%), as impurities can significantly complicate spectral interpretation.[10]

-

Solvent Selection: Use high-purity deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆) and spectroscopic grade solvents for IR and MS.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[11]

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. Use a standard pulse program.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A greater number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or TMS.

IR Spectroscopy Protocol

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (Thin Film): If the sample is an oil, place a small drop between two NaCl or KBr plates. If it is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[12]

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan of the empty sample holder or pure KBr pellet first and subtract it from the sample spectrum.

Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from methods used for the analysis of the parent carboxylic acid.[6][13]

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

-

GC Separation: Inject a small volume (e.g., 1 µL) into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program designed to elute the compound of interest as a sharp peak.

-

MS Data Acquisition: Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-300). The ionization energy is typically set to 70 eV for EI.

-

Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound. Identify the molecular ion and major fragment ions.

Caption: General workflow for spectroscopic analysis.

References

-

Fülöp, F., et al. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. International Journal of Molecular Sciences. Available at: [Link]

-

Jensen, K. A., & Nielsen, P. H. (n.d.). Infrared Spectra of Thioamides and Selenoamides. SciSpace. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (n.d.). New Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Compounds as Anti-Colon Cancer Agents. Molecules. Available at: [Link]

-

Giavalisco, P., et al. (2010). Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts. Methods in Enzymology. Available at: [Link]

-

Unknown Author. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups. Available at: [Link]

-

Khan, I., & Ibrar, A. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. SSRN. Available at: [Link]

-

Unknown Author. (n.d.). Synthesis of 1,3-thiazine derivatives and their evaluation as potential antimycobacterial agents. ResearchGate. Available at: [Link]

-

Smith, B. C. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link]

-

Feil, S., et al. (2013). Sulfides: Chemical ionization induced fragmentation studied with Proton Transfer Reaction-Mass Spectrometry and density functional calculations. ResearchGate. Available at: [Link]

-

Unknown Author. (n.d.). Determination of Sulfur Compounds in Water Samples by Ion Chromatography Dynamic Reaction Cell Inductively Coupled Plasma Mass Spectrometry. ResearchGate. Available at: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

-

Unknown Author. (2025). Nuclear Magnetic Resonance of a Nitrogen and Sulfur Containing Ligand. STEM Journal. Available at: [Link]

-

Unknown Author. (2018). Supporting information. The Royal Society of Chemistry. Available at: [Link]

-

Unknown Author. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Hartough, H. D., & Meisel, S. L. (n.d.). Cyclic Sulfides in a Petroleum Distillate. Industrial & Engineering Chemistry. Available at: [Link]

-

Rüger, C. P., et al. (2021). Exploring Complex Mixtures by Cyclic Ion Mobility High-Resolution Mass Spectrometry: Application Toward Petroleum. Analytical Chemistry. Available at: [Link]

-

Unknown Author. (2022). Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

-

Abraham, R. J., & Mobli, M. (n.d.). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

-

Venkatesh, A., et al. (n.d.). Attached Nitrogen Test by ¹³C-¹⁴N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ChemRxiv. Available at: [Link]

-

Asiri, A. M., & Khan, S. A. (2019). Chemistry of Substituted Thiazinanes and Their Derivatives. Mini-Reviews in Organic Chemistry. Available at: [Link]

-

Fülöp, F., et al. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. MDPI. Available at: [Link]

-

Alcaide, B., et al. (2022). Gold-Catalyzed 1,3-Thiazine Formation and Uncommon Tautomer Isolation. The Journal of Organic Chemistry. Available at: [Link]

-

Unknown Author. (n.d.). Reevaluating 1,3‐Thiazolidinone Reports: Deciphering the Authentic 1,3‐Thiazolidinone Frameworks via Synthetic and Spectroscopic Insights. ResearchGate. Available at: [Link]

-

Piechocka, J., et al. (2022). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. International Journal of Molecular Sciences. Available at: [Link]

-

Unknown Author. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

-

Piechocka, J., et al. (2022). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine-Chromatographic Studies. PubMed. Available at: [Link]

-

Unknown Author. (n.d.). 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

Sources

- 1. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]

- 2. Chemistry of Substituted Thiazinanes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nuclear Magnetic Resonance of a Nitrogen and Sulfur Containing Ligand — STEM Journal [stem-journal.com]

- 4. scispace.com [scispace.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. New Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Compounds as Anti-Colon Cancer Agents: Synthesis, Multitargeted Evaluations, Molecular Docking Simulations and ADMET Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine-Chromatographic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 1,3-Thiazinane-4-carboxylate: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of the 1,3-Thiazinane Scaffold

The 1,3-thiazinane moiety, a saturated six-membered heterocycle containing nitrogen and sulfur, represents a compelling scaffold in medicinal chemistry. As a saturated ring system, it offers a three-dimensional architecture that can be advantageous for achieving specific and high-affinity interactions with biological targets. While the broader class of unsaturated 1,3-thiazines has been extensively studied and is known to be the core of antibiotics like cephalosporins, the saturated 1,3-thiazinane derivatives remain a relatively underexplored area with significant therapeutic potential.[1] These compounds are of growing interest due to their diverse pharmacological activities, which include antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3]

This technical guide focuses on a specific derivative, Ethyl 1,3-thiazinane-4-carboxylate. This compound serves as a valuable building block for the synthesis of more complex molecules and may possess intrinsic biological activity. The presence of an ethyl ester group provides a versatile handle for further chemical modifications, allowing for the exploration of a wide range of derivatives in drug discovery programs. This guide will provide a comprehensive overview of the synthesis of the 1,3-thiazinane-4-carboxylic acid core, its subsequent esterification to the target ethyl ester, and a discussion of the potential therapeutic applications based on the known pharmacology of related 1,3-thiazine compounds.

Synthesis of the Core Scaffold: 1,3-Thiazinane-4-carboxylic Acid

The foundational step in accessing Ethyl 1,3-thiazinane-4-carboxylate is the synthesis of its corresponding carboxylic acid. A key and biologically relevant synthesis involves the condensation of L-homocysteine with formaldehyde. This reaction is of particular interest as it has been shown to occur in vivo, with 1,3-thiazinane-4-carboxylic acid being detected in human urine.[4][5] This natural occurrence underscores the biocompatibility of this heterocyclic system.

Reaction Mechanism and Rationale

The synthesis proceeds via a cyclocondensation reaction. The thiol group of homocysteine acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This is followed by an intramolecular cyclization where the amino group attacks the resulting hydroxymethylthioether intermediate, leading to the formation of the stable six-membered 1,3-thiazinane ring. The reaction is typically carried out in an aqueous medium at a physiological pH.

Experimental Protocol: Synthesis of 1,3-Thiazinane-4-carboxylic Acid

This protocol is adapted from established procedures for the condensation of homocysteine and formaldehyde.[5]

Materials:

-

L-homocysteine

-

Formaldehyde (37% solution in water)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Preparation of Homocysteine Solution: Dissolve L-homocysteine in deionized water to a final concentration of 1 M. Adjust the pH of the solution to 7.4 using a 1 M NaOH solution. This step is critical as the reaction proceeds efficiently at a physiological pH.

-

Addition of Formaldehyde: To the pH-adjusted homocysteine solution, add an equimolar amount of formaldehyde solution dropwise while stirring. The slow addition helps to control the reaction and minimize potential side reactions.

-

Reaction Incubation: Allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Isolation: After completion of the reaction, acidify the mixture to a pH of approximately 2-3 with 1 M HCl. This will protonate the carboxylate and may facilitate precipitation. If a precipitate forms, it can be collected by filtration. If not, the product can be isolated by lyophilization (freeze-drying) of the reaction mixture.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as water/ethanol, to yield pure 1,3-thiazinane-4-carboxylic acid.

Self-Validation: The identity and purity of the synthesized 1,3-thiazinane-4-carboxylic acid should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data should be consistent with the proposed structure.

Esterification to Ethyl 1,3-Thiazinane-4-carboxylate

With the carboxylic acid core in hand, the next step is the esterification to the target ethyl ester. The Fischer-Speier esterification is a classic and reliable method for this transformation, involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[6]

Reaction Mechanism and Rationale

The Fischer-Speier esterification is an equilibrium-controlled process. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. To drive the equilibrium towards the product, an excess of the alcohol is typically used, or the water formed during the reaction is removed.

Experimental Protocol: Fischer-Speier Esterification of 1,3-Thiazinane-4-carboxylic Acid

This is a proposed protocol based on the general principles of Fischer-Speier esterification of amino acids.

Materials:

-

1,3-Thiazinane-4-carboxylic acid

-

Anhydrous ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl acetate

Procedure:

-

Reaction Setup: Suspend 1,3-thiazinane-4-carboxylic acid in a generous excess of anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a drying tube. Using a large excess of ethanol serves both as the reactant and the solvent, driving the equilibrium towards the ester.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension. Alternatively, for a more reactive approach, thionyl chloride can be added dropwise at 0 °C, which will first form the acid chloride in situ.

-

Reaction Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). The progress of the reaction should be monitored by TLC, observing the disappearance of the starting carboxylic acid and the appearance of the less polar ester product.

-

Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure. Dissolve the residue in diethyl ether or ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Caution should be exercised due to potential CO₂ evolution.

-

Extraction and Drying: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.

-

Isolation and Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude ethyl 1,3-thiazinane-4-carboxylate. The product can be further purified by column chromatography on silica gel if necessary.

Self-Validation: The structure and purity of the final product, Ethyl 1,3-thiazinane-4-carboxylate, must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the carboxylic acid proton signal and the appearance of the characteristic ethyl group signals in the NMR spectra will be key indicators of a successful reaction.

Visualizing the Synthetic Pathway

Caption: Synthetic route to Ethyl 1,3-thiazinane-4-carboxylate.

Potential Therapeutic Applications and Future Directions

While specific biological data for Ethyl 1,3-thiazinane-4-carboxylate is not yet available in the public domain, the broader class of 1,3-thiazine derivatives has demonstrated a wide spectrum of pharmacological activities. This suggests that the 1,3-thiazinane scaffold is a privileged structure in drug discovery.

Table 1: Reported Biological Activities of 1,3-Thiazine Derivatives

| Biological Activity | Description | Reference(s) |

| Antimicrobial | Derivatives have shown activity against various strains of bacteria and fungi, including Mycobacterium tuberculosis. The 1,3-thiazine core is a key component of cephalosporin antibiotics. | [2][3] |

| Anticancer | Certain 1,3-thiazine derivatives have exhibited cytotoxic activity against various cancer cell lines. | [1] |

| Anti-inflammatory | The 1,3-thiazine nucleus has been incorporated into molecules with anti-inflammatory properties. | [2] |

| Antiviral | Some derivatives have shown potential as antiviral agents. | [2] |

| Neuroprotective | The 1,3-thiazine scaffold has been explored for its potential in developing agents for neurodegenerative diseases. | [1] |

The availability of Ethyl 1,3-thiazinane-4-carboxylate as a synthetic intermediate opens up numerous possibilities for the development of novel therapeutic agents. The ester functionality can be readily converted to other functional groups, such as amides, hydrazides, or can be reduced to the corresponding alcohol, providing access to a diverse library of new chemical entities.

Future Research Workflow

Caption: A proposed workflow for the development of novel therapeutics.

Conclusion

Ethyl 1,3-thiazinane-4-carboxylate is a valuable and accessible heterocyclic building block with significant potential in drug discovery and development. Its synthesis from biologically relevant precursors and the versatile reactivity of its ethyl ester group make it an attractive starting point for the creation of diverse chemical libraries. While direct biological data on this specific compound is limited, the extensive pharmacological activities of the broader 1,3-thiazine class provide a strong rationale for its exploration as a scaffold for novel therapeutics. The detailed synthetic protocols and proposed research workflow presented in this guide offer a solid foundation for researchers to embark on the investigation of this promising molecule and its derivatives.

References

- Simerpreet, & Cannoo Singh Damanjit. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES- A REVIEW. Pharmacophore.

- Asif, M. (2015). Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives.

- Wikipedia. (2023).

- Khan, S., et al. (2021). Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Acta Scientific Pharmaceutical Sciences, 5(7), 141-158.

- Agrawal, N., Goyal, D., & Pathak, S. (2025). Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review. Medicinal Chemistry, 21(2), 85-95.

- Organic Chemistry Portal. (n.d.).

- Patel, R. P., & Patel, K. C. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82.

- Singh, S., & Singh, D. (2024). Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Biointerface Research in Applied Chemistry, 14(2), 46.

- ChemWhat. (2025).

- Pellicciari, R., & Natalini, B. (2004). Process for the preparation of cyclic amino acids.

- Li, Y., et al. (2018). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Green and Sustainable Chemistry, 8(3), 269-281.

- Protti, S., & Fagnoni, M. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Molecules, 29(1), 123.

- OperaChem. (2024).

- PrepChem. (n.d.).

- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.

- Palkó, M., et al. (2020). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 25(23), 5609.

- Chemguide. (n.d.).

- Hartman, G. D., & Weinstock, L. M. (1979).

- Organic Chemistry Portal. (n.d.).

- Wróbel, M., et al. (2022). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. International Journal of Molecular Sciences, 23(2), 598.

- Wróbel, M., et al. (2022). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. International Journal of Molecular Sciences, 23(2), 598.

- Matysiak, J., et al. (2020). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 25(8), 1887.

- Ghorbani, M., et al. (2021). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. Molecules, 26(16), 4887.

Sources

- 1. Fischer Esterification [organic-chemistry.org]

- 2. naturalspublishing.com [naturalspublishing.com]

- 3. actascientific.com [actascientific.com]

- 4. Ester synthesis by esterification [organic-chemistry.org]

- 5. nanobioletters.com [nanobioletters.com]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

Strategic Synthesis of Ethyl 1,3-thiazinane-4-carboxylate: Precursor Selection and Cyclization Dynamics

Executive Summary & Retrosynthetic Logic

The synthesis of ethyl 1,3-thiazinane-4-carboxylate represents a critical entry point into the modification of six-membered sulfur-nitrogen heterocycles. Unlike its five-membered homologue (thiazolidine-4-carboxylic acid, derived from cysteine), the 1,3-thiazinane scaffold offers distinct conformational flexibility and lipophilicity profiles essential for peptidomimetic drug design.

The structural integrity of this target relies on the precise condensation of a 1,3-aminothiol backbone with a C1-synthon (formaldehyde). The primary challenge in this synthesis is not the cyclization itself, but the handling of the unstable aminothiol precursor, homocysteine, which readily dimerizes to homocystine. Therefore, the authoritative synthetic route necessitates the use of L-Homocysteine Thiolactone Hydrochloride as the masked, stable precursor.

Retrosynthetic Analysis

The following diagram illustrates the logical disconnection of the target molecule into its fundamental building blocks.

Caption: Retrosynthetic breakdown of the thiazinane ring system into stable commercial precursors.

Critical Precursors and Material Selection

The success of this protocol depends on the purity and state of the starting materials. The following table summarizes the required precursors and their specific roles.

| Precursor | CAS No. | Role in Synthesis | Critical Quality Attribute (CQA) |

| L-Homocysteine Thiolactone HCl | 31828-68-9 | Core Scaffold Source. Provides the C4-C5-C6 backbone and the N/S heteroatoms. Used instead of free homocysteine to prevent oxidation. | Must be >99% purity; highly hygroscopic (store desiccated). |

| Formaldehyde (37% aq. or Paraformaldehyde) | 50-00-0 | Cyclization Agent. Provides the C2 carbon that bridges the Nitrogen and Sulfur, closing the 6-membered ring. | Methanol-free formalin is preferred to avoid transesterification side-products. |

| Ethanol (Absolute) | 64-17-5 | Solvent & Reactant. Acts as the nucleophile to open the thiolactone ring and form the ethyl ester moiety. | Must be anhydrous to drive the acid-catalyzed esterification to completion. |

| Triethylamine (Et₃N) | 121-44-8 | Base Catalyst. Neutralizes the HCl salt of the intermediate, liberating the free amine for nucleophilic attack on formaldehyde. | Dry; water content <0.1%. |

Experimental Methodology

This protocol describes a self-validating, two-stage synthesis. The first stage converts the stable thiolactone into the reactive ethyl ester thiol; the second stage traps this intermediate with formaldehyde to form the heterocycle.

Stage 1: Thiolactone Ring Opening (Ethanolysis)

Objective: Convert L-homocysteine thiolactone to ethyl L-homocysteinate hydrochloride.

-

Dissolution: Charge a round-bottom flask with L-Homocysteine Thiolactone HCl (10.0 mmol) and absolute Ethanol (30 mL).

-

Acid Catalysis: Cool the solution to 0°C. Slowly bubble dry HCl gas into the solution for 15 minutes, or add thionyl chloride (1.1 eq) dropwise (generating HCl in situ).

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

-

Validation: Monitor by TLC (n-butanol:acetic acid:water). Disappearance of the thiolactone spot indicates completion.

-

-

Isolation: Concentrate the solvent in vacuo to obtain Ethyl L-homocysteinate hydrochloride as a white, hygroscopic solid.

-

Note: Do not store this intermediate for long periods; the free thiol is prone to oxidation. Proceed immediately to Stage 2.

-

Stage 2: Cyclization (Pictet-Spengler Type Condensation)

Objective: Condense the aminothiol with formaldehyde to close the 1,3-thiazinane ring.

-

Neutralization: Suspend the crude Ethyl L-homocysteinate hydrochloride from Stage 1 in water (20 mL) or ethanol (20 mL). Adjust pH to 8.0–8.5 using Triethylamine or dilute NaOH.

-

Addition: Add Formaldehyde (37% aq.[2] solution, 1.1 eq) dropwise at room temperature.

-

Observation: A slight exotherm may occur. The solution often turns clear as the condensation proceeds.

-

-

Reaction: Stir at room temperature for 12 hours.

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 15 mL).

-

Purification: Dry the organic layer over anhydrous

, filter, and concentrate. The residue can be recrystallized from EtOH/Ether or purified via column chromatography (Silica gel, Hexane/EtOAc).

Synthesis Workflow Diagram

The following flowchart details the step-by-step transformation logic.

Caption: Step-wise conversion of the thiolactone precursor to the final thiazinane scaffold.

Scientific Validation & Troubleshooting

Mechanistic Insights

The formation of the 1,3-thiazinane ring is thermodynamically favored over the open-chain imine. The reaction proceeds through a carbinolamine intermediate .[1] Jakubowski (2006) demonstrated that the acid form of the thiolactone is highly reactive, but for the ethyl ester pathway, the base-catalyzed ring closure of the open chain is standard. The 6-membered ring is less strained than the 5-membered thiazolidine, but the entropy of cyclization is slightly less favorable, requiring longer reaction times or higher concentrations.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Oxidation of intermediate thiol to disulfide (homocystine derivative). | Degas solvents with Nitrogen/Argon. Perform Stage 2 immediately after Stage 1. |

| Polymerization | Excess formaldehyde or incorrect pH. | Use exactly 1.05–1.1 eq of HCHO. Ensure pH does not exceed 9.0 to prevent polymerization of formaldehyde. |

| Incomplete Cyclization | Wet ethanol in Stage 1 preventing full esterification. | Use molecular sieves to dry ethanol or add a drying agent (e.g., triethyl orthoformate). |

References

-

Jakubowski, H. (2006). Mechanism of the condensation of homocysteine thiolactone with aldehydes. Chemistry – A European Journal. Link

-

Wriston, J. C., & Mackenzie, C. G. (1957). Synthesis and metabolism of 1,3-thiazane-4-carboxylic acid derived from formaldehyde and homocysteine. Journal of Biological Chemistry. Link

-

Sigma-Aldrich. 1,3-Thiazinane-4-carboxylic acid hydrochloride Product Sheet. Link

-

PubChem. Compound Summary for CID 37888269: (4S)-1,3-thiazinane-4-carboxylic acid.[5] Link

Sources

- 1. Mechanism of the condensation of homocysteine thiolactone with aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Formaldehyde surrogates in multicomponent reactions [beilstein-journals.org]

- 3. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 4. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 5. (4S)-1,3-thiazinane-4-carboxylic acid | C5H9NO2S | CID 37888269 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry and Isomers of Ethyl 1,3-Thiazinane-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-thiazinane scaffold is a privileged heterocyclic motif present in a range of biologically active compounds, most notably in the core structure of cephalosporin antibiotics.[1] Ethyl 1,3-thiazinane-4-carboxylate, a derivative of this important class, presents significant stereochemical complexity that is critical to its potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive analysis of the stereoisomers of ethyl 1,3-thiazinane-4-carboxylate, outlining their structural nuances, potential synthetic pathways, and the analytical methodologies required for their separation and characterization. By synthesizing established principles of stereochemistry with practical, field-proven insights, this document serves as an essential resource for researchers engaged in the exploration of novel thiazinane-based therapeutics.

Introduction: The Significance of the 1,3-Thiazinane Core

The 1,3-thiazinane ring is a six-membered saturated heterocycle containing a nitrogen and a sulfur atom at positions 1 and 3, respectively. This structural unit is of considerable interest in medicinal chemistry due to its presence in various pharmacologically active agents.[1][2] The conformational flexibility of the thiazinane ring, coupled with the potential for introducing multiple stereocenters, allows for the creation of a diverse array of molecular shapes, which is a key aspect of rational drug design. The ethyl 1,3-thiazinane-4-carboxylate molecule, in particular, possesses at least two stereogenic centers, leading to a rich stereoisomeric landscape that warrants detailed investigation.

Stereochemical Landscape of Ethyl 1,3-Thiazinane-4-carboxylate

The core structure of ethyl 1,3-thiazinane-4-carboxylate features two chiral centers at the C2 and C4 positions, assuming substitution at the C2 position. The presence of these two stereocenters gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers.

These stereoisomers can be categorized as:

-

(2R, 4R)- and (2S, 4S)-enantiomers: In these isomers, the substituents at C2 and C4 are on the same side of the ring, leading to a cis relationship.

-

(2R, 4S)- and (2S, 4R)-enantiomers: In this pair, the substituents at C2 and C4 are on opposite sides of the ring, resulting in a trans relationship.

The relative orientation of the substituents at C2 and C4 significantly influences the overall three-dimensional shape and, consequently, the biological activity of the molecule.

Diagram 1: Stereoisomers of a 2-Substituted Ethyl 1,3-Thiazinane-4-carboxylate

A diagram illustrating the stereoisomeric relationships for a 2-substituted ethyl 1,3-thiazinane-4-carboxylate.

Synthetic Strategies and Methodologies

The synthesis of ethyl 1,3-thiazinane-4-carboxylate and its derivatives can be approached through several routes, primarily involving the cyclization of appropriate precursors. A logical and well-documented approach begins with the synthesis of the parent carboxylic acid, followed by esterification.

Synthesis of 1,3-Thiazinane-4-carboxylic Acid

A foundational method for the synthesis of the 1,3-thiazinane-4-carboxylic acid core involves the condensation of a cysteine analogue with an appropriate aldehyde.[3] For the unsubstituted C2 position, formaldehyde is the aldehyde of choice.

Protocol 1: Synthesis of 1,3-Thiazinane-4-carboxylic Acid

-

Dissolution: Dissolve homocysteine in an aqueous buffer solution (e.g., phosphate buffer, pH 7.4).

-

Aldehyde Addition: Add an equimolar amount of formaldehyde to the homocysteine solution.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Isolation: Upon completion, the product can be isolated by crystallization or chromatographic purification.

Diagram 2: Proposed Synthesis of Ethyl 1,3-Thiazinane-4-carboxylate

A workflow for the synthesis of ethyl 1,3-thiazinane-4-carboxylate derivatives.

Esterification to Ethyl 1,3-Thiazinane-4-carboxylate

The carboxylic acid can be converted to its corresponding ethyl ester via standard esterification procedures, such as Fischer esterification.

Protocol 2: Fischer Esterification

-

Acid Dissolution: Dissolve the synthesized 1,3-thiazinane-4-carboxylic acid in an excess of absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).

-

Reflux: Heat the reaction mixture to reflux for several hours.

-

Work-up: After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution) and extract the ethyl ester with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product can be purified by column chromatography.

Analytical Characterization and Stereochemical Assignment

The definitive characterization of the stereoisomers of ethyl 1,3-thiazinane-4-carboxylate requires a combination of spectroscopic and chromatographic techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable tool for the separation of enantiomeric pairs. The choice of the chiral stationary phase (CSP) is critical for achieving baseline separation. Polysaccharide-based CSPs are often effective for a wide range of chiral compounds.

Experimental Protocol: Chiral HPLC Separation

-

Column Selection: Employ a chiral column, such as one with a cellulose or amylose-based stationary phase.

-

Mobile Phase Optimization: A mobile phase consisting of a mixture of hexane and isopropanol is a common starting point. The ratio of the solvents should be optimized to achieve optimal separation.

-

Detection: Use a UV detector set to an appropriate wavelength based on the chromophores present in the molecule.

-

Analysis: The retention times of the enantiomers will differ, allowing for their separation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the relative stereochemistry (cis vs. trans) of the diastereomers.[4]

-

¹H NMR: The coupling constants between the protons at C2 and C4 can provide information about their dihedral angle and thus their relative orientation. In a chair-like conformation, a larger coupling constant is typically observed for diaxial protons (trans), while smaller coupling constants are expected for axial-equatorial or diequatorial protons (cis).

-

¹³C NMR: The chemical shifts of the ring carbons will be sensitive to the stereochemistry of the substituents.

-

2D NMR Techniques:

-

COSY (Correlation Spectroscopy): Confirms the proton-proton coupling relationships within the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the through-space proximity of protons. For example, a NOE between the protons at C2 and C4 would strongly suggest a cis relationship.

-

HMBC (Heteronuclear Multiple Bond Correlation): Helps in the complete assignment of the carbon skeleton.[5]

-

Table 1: Expected NMR Data for Stereochemical Elucidation

| Technique | Parameter | Expected Observation for cis-Isomer | Expected Observation for trans-Isomer |

| ¹H NMR | Coupling Constant (JH2-H4) | Smaller value | Larger value |

| NOESY | NOE between H2 and H4 | Present | Absent or very weak |

X-ray Crystallography

For an unambiguous determination of the absolute stereochemistry (R/S configuration) of a single enantiomer, X-ray crystallography is the gold standard.[6][7] This technique provides a three-dimensional structure of the molecule in the solid state, from which the precise arrangement of atoms in space can be determined.

Experimental Workflow: Single Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of a purified enantiomer from a suitable solvent system. This is often the most challenging step.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.

-

Absolute Configuration Determination: The absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter.

Diagram 3: Analytical Workflow for Stereochemical Determination

A comprehensive workflow for the separation and stereochemical assignment of ethyl 1,3-thiazinane-4-carboxylate isomers.

Conclusion

The stereochemical complexity of ethyl 1,3-thiazinane-4-carboxylate presents both a challenge and an opportunity in the field of medicinal chemistry. A thorough understanding of its isomers and the development of robust synthetic and analytical methodologies are paramount for harnessing its full therapeutic potential. This guide provides a foundational framework for researchers to navigate the synthesis, separation, and characterization of these stereoisomers. The application of advanced techniques such as chiral HPLC, 2D NMR, and X-ray crystallography is essential for the unambiguous assignment of their three-dimensional structures, a critical step in the journey of drug discovery and development.

References

Sources

- 1. naturalspublishing.com [naturalspublishing.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ifj.edu.pl [ifj.edu.pl]

- 6. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Ethyl 1,3-Thiazinane-4-Carboxylate: A Versatile Intermediate in Pharmaceutical Synthesis

Introduction: The Significance of the 1,3-Thiazinane Scaffold in Medicinal Chemistry

The 1,3-thiazinane moiety, a six-membered saturated heterocycle containing nitrogen and sulfur atoms, represents a cornerstone in the architecture of numerous biologically active compounds. Its structural rigidity and the presence of heteroatoms provide a unique three-dimensional framework that is amenable to diverse chemical modifications, making it a privileged scaffold in drug discovery. The inherent chirality and the potential for introducing various substituents allow for the fine-tuning of physicochemical properties and pharmacological activity.

Notably, the 1,3-thiazinane ring is a key structural component in various pharmaceutical agents, demonstrating a broad spectrum of therapeutic applications. This includes, but is not limited to, antibacterial, antifungal, anti-inflammatory, and anticancer activities. The well-established presence of the related dihydro-1,3-thiazine ring in the core of cephalosporin antibiotics underscores the profound impact of this heterocyclic system on modern medicine.[1][2][3]

This technical guide focuses on Ethyl 1,3-thiazinane-4-carboxylate , a valuable and versatile intermediate that serves as a pivotal building block for the synthesis of more complex pharmaceutical molecules. We will delve into its synthesis, key reactions, and its application in the construction of pharmacologically relevant compounds, providing detailed protocols and mechanistic insights for researchers and drug development professionals.

Synthesis of Ethyl 1,3-Thiazinane-4-Carboxylate: A Protocol Grounded in Cyclocondensation

The synthesis of the 1,3-thiazinane ring system can be achieved through several strategic approaches. A prevalent and efficient method involves the cyclocondensation of a bifunctional thiol-containing component with a suitable aldehyde or its equivalent, along with a source of ammonia or a primary amine.

One of the most direct and logical pathways to Ethyl 1,3-thiazinane-4-carboxylate involves a one-pot, three-component reaction. This approach leverages the principles of imine formation and subsequent intramolecular Michael addition.

Proposed Synthetic Protocol: Three-Component Cyclocondensation

This protocol outlines a robust method for the preparation of Ethyl 1,3-thiazinane-4-carboxylate. The causality behind this experimental design lies in the sequential formation of an imine from ethyl glyoxylate and ammonia, followed by the conjugate addition of the thiol group of ethyl 3-mercaptopropionate and subsequent ring closure.

Materials and Reagents:

-

Ethyl glyoxylate (50% solution in toluene)

-

Ammonium chloride (NH₄Cl)

-

Triethylamine (TEA)

-

Ethyl 3-mercaptopropionate

-

Anhydrous Ethanol

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Hexanes

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (100 mL).

-

Ammonia Generation in situ: Add ammonium chloride (1.1 equivalents) to the ethanol. Cool the mixture to 0 °C in an ice bath.

-

Base Addition: Slowly add triethylamine (1.2 equivalents) to the suspension. Stir for 15 minutes at 0 °C to generate ammonia in situ. The formation of triethylamine hydrochloride precipitate will be observed.

-

Aldehyde Addition: Add ethyl glyoxylate (1.0 equivalent, 50% solution in toluene) dropwise to the reaction mixture at 0 °C. Allow the mixture to stir for 30 minutes.

-

Thiol Addition: In a separate flask, dissolve ethyl 3-mercaptopropionate (1.05 equivalents) in anhydrous ethanol (20 mL). Add this solution dropwise to the main reaction flask at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexanes 3:7).

-

Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Extraction: Dissolve the crude oil in dichloromethane (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 1,3-thiazinane-4-carboxylate.

Expected Yield and Characterization:

The expected yield for this reaction is typically in the range of 60-75%. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

| Compound | Molecular Formula | Molecular Weight | Appearance |

| Ethyl 1,3-thiazinane-4-carboxylate | C₇H₁₃NO₂S | 175.25 | Colorless to pale yellow oil |

Visualization of the Synthetic Pathway

Caption: Three-component synthesis of Ethyl 1,3-thiazinane-4-carboxylate.

Application of Ethyl 1,3-Thiazinane-4-Carboxylate as a Pharmaceutical Intermediate

Ethyl 1,3-thiazinane-4-carboxylate is a valuable chiral building block for the synthesis of more elaborate molecules with therapeutic potential. Its utility stems from the presence of multiple reactive sites: the secondary amine, the ester functionality, and the ring structure itself, which can be further modified.

While direct, publicly available examples of the use of Ethyl 1,3-thiazinane-4-carboxylate in the synthesis of marketed drugs are not widespread, its structural motif is found in various developmental and patented compounds. The general synthetic strategies involving this intermediate often include:

-

N-Acylation/Alkylation: The secondary amine in the thiazinane ring is a nucleophilic center that can be readily acylated or alkylated to introduce diverse side chains. This is a common strategy in drug development to modulate the biological activity and pharmacokinetic properties of a lead compound.

-

Ester Hydrolysis and Amide Formation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for amide bond formation with various amines, peptides, or other pharmacophores.

-

Ring Modification: The thiazinane ring can undergo various transformations, such as oxidation of the sulfur atom to a sulfoxide or sulfone, which can significantly impact the molecule's polarity and biological interactions.

Illustrative Application: Synthesis of a Hypothetical Bioactive Scaffold

To demonstrate the utility of Ethyl 1,3-thiazinane-4-carboxylate, we present a hypothetical, yet plausible, synthetic sequence for the generation of a more complex molecular scaffold. This workflow highlights the key transformations that this intermediate can undergo.

Workflow:

-

N-Protection: The secondary amine of Ethyl 1,3-thiazinane-4-carboxylate is protected, for instance, with a Boc group (di-tert-butyl dicarbonate) to prevent side reactions in subsequent steps.

-

Ester Hydrolysis: The ethyl ester is selectively hydrolyzed under basic conditions (e.g., with lithium hydroxide) to yield the N-Boc-1,3-thiazinane-4-carboxylic acid.

-

Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine (R-NH₂) using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to form an amide bond.

-

Deprotection: The Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the final target molecule.

Visualization of the Application Workflow

Caption: General workflow for elaborating Ethyl 1,3-thiazinane-4-carboxylate.

Conclusion and Future Perspectives

Ethyl 1,3-thiazinane-4-carboxylate stands as a testament to the enduring importance of heterocyclic chemistry in the pursuit of novel therapeutics. Its straightforward synthesis and the presence of multiple functional handles make it an attractive and versatile intermediate for the construction of diverse molecular architectures. While its direct incorporation into blockbuster drugs may not be extensively documented in the public domain, its structural essence is echoed in a multitude of bioactive compounds.

For researchers in the field of drug discovery and development, a thorough understanding of the synthesis and reactivity of such key intermediates is paramount. The protocols and conceptual frameworks presented herein are intended to serve as a practical guide and a source of inspiration for the innovative application of Ethyl 1,3-thiazinane-4-carboxylate in the creation of the next generation of pharmaceutical agents. The continued exploration of new synthetic routes and the application of this building block in combinatorial libraries will undoubtedly lead to the discovery of novel compounds with significant therapeutic potential.

References

-

El-Sayed, N. F., & Abdel-Aziz, M. (2021). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules, 26(1), 163. [Link]

-

Palkó, M., Becker, N., Wéber, E., Haukka, M., & Remete, A. M. (2020). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 25(23), 5610. [Link]

-

Al-Sultani, A. A. H., & Al-Amery, K. H. A. (2020). Design and Development of Novel 1,3-Thiazin-4-one compounds derived from Pyrazine-2,3-Dicarboxylic Acid: Synthesis and Bioactivity Screening. Research Journal of Pharmacy and Technology, 13(8), 3643-3649. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135476, Meropenem. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 150624, Doripenem. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 161934, Ertapenem. Retrieved from [Link].

-

Badjatya, J. K., & Sharma, D. (2012). Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. International Journal of PharmTech Research, 4(2), 651-660. [Link]

-

Rathod, S. B., & Rajput, P. R. (2024). Green Synthetic Strategies and Pharmaceutical Applications of Thiazine and its Derivatives: An Updated Review. Current Green Chemistry, 11(1), 1-17. [Link]

-

Sun, W., et al. (2005). Practical synthesis of the new carbapenem antibiotic ertapenem sodium. The Journal of Organic Chemistry, 70(19), 7650-7657. [Link]

- Google Patents. (2011).

-

Asian Journal of Chemistry. (2014). A Convenient Synthesis of Carbapenem Antibiotic Ertapenem Sodium. Asian Journal of Chemistry, 26(11), 3221-3224. [Link]

-

Pinho e Melo, T. M. V. D. (2004). 1,3-Thiazolidine-4-carboxylic Acids as Building Blocks in Organic Synthesis. Targets in Heterocyclic Systems, 8, 288-329. [Link]

-

Asif, M. (2015). Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. Natural Sciences, 7(9), 434-453. [Link]

-

Joshi, P., & Badjatya, J. K. (2021). Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Acta Scientific Pharmaceutical Sciences, 5(7), 29-41. [Link]

- Google Patents. (2013). Process to prepare ertapenem. WO2013121279A2.

-

Patil, S. B., et al. (2012). Synthesis and antimicrobial activity of thiazine derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 438-442. [Link]

-

Verma, A., & Saraf, S. K. (2008). 1,3,4-Thiadiazole: A Pharmaceutical Important Scaffold. International Journal of Pharmaceutical Sciences and Drug Research, 1(1), 1-11. [Link]

-

Kumar, D., & Kumar, N. (2011). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES. Pharmacophore, 2(4), 232-243. [Link]

-

Kaczor, A. A., et al. (2016). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PLoS ONE, 11(6), e0157610. [Link]

-

ResearchGate. (2024). A facile and efficient one-pot 3-component reaction (3-CR) method for the synthesis of thiazine-based heterocyclic compounds using zwitterion adduct intermediates. Retrieved from [Link]

-

Der Pharma Chemica. (2013). SYNTHESIS AND CHARACTERIZATION OF NEWLY DESIGNED 1,3,4-THIADIAZOLE-BASED CARBOXAMIDES WITH ANTIMICROBIAL POTENTIAL. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1981). Total synthesis of analogues of the β-lactam antibiotics. Part 3. 2-Ethoxycarbonyl derivatives of carbapen-1-em-3-exo-carboxylates and carbapenam-3-exo-carboxylates. Retrieved from [Link]

Sources

Advanced Medicinal Chemistry Applications of Ethyl 1,3-thiazinane-4-carboxylate: From NO-Donors to Enzyme Substrates

Executive Summary

The 1,3-thiazinane core is a privileged, fully saturated six-membered N,S-heterocyclic scaffold with profound implications in medicinal chemistry. While the parent compound, 1,3-thiazinane-4-carboxylic acid, is a naturally occurring in vivo adduct of homocysteine and formaldehyde[1], its therapeutic utility is often bottlenecked by poor membrane permeability. Ethyl 1,3-thiazinane-4-carboxylate (CAS 186830-23-9)[2] overcomes this limitation. By masking the polar carboxylate anion as an ethyl ester, researchers can drastically increase the lipophilicity (LogP) of the scaffold. This Application Note details the mechanistic rationale, synthetic workflows, and self-validating protocols for utilizing ethyl 1,3-thiazinane-4-carboxylate as a building block for intracellular Nitric Oxide (NO) donors and as a versatile scaffold for drug discovery[3].

Chemical Biology & Structural Rationale